molecular formula C55H98O6 B016373 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol CAS No. 2190-15-0

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

Cat. No.: B016373
CAS No.: 2190-15-0
M. Wt: 855.4 g/mol
InChI Key: LXAWUIOWWNQCQA-YBQWMRSQSA-N
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Description

1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. This compound is found in various vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It is known for its role in lipid biochemistry and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through chemical or biological methods. In chemical synthesis, glycerol reacts with linoleic acid and palmitic acid to form 1,2-linoleoyl glycerol and palmitoyl glycerol, which are then reacted to produce the target compound . The reaction typically involves esterification processes under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is often produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler glycerides.

    Substitution: Ester groups in the compound can undergo substitution reactions with other fatty acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Hydroperoxides and secondary oxidation products.

    Reduction: Simpler glycerides and fatty acids.

    Substitution: Modified triacylglycerols with different fatty acid compositions.

Scientific Research Applications

1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and participates in lipid signaling processes. It targets specific enzymes and receptors involved in lipid metabolism, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

  • 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol
  • 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol
  • 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol

Comparison: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which includes linoleic acid and palmitic acid. This composition influences its physical and chemical properties, making it distinct from other triacylglycerols. Its presence in various vegetable oils and its role in reducing scald development on apples highlight its unique applications .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWUIOWWNQCQA-YBQWMRSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-15-0
Record name 1,2-Dilinoleoyl-3-palmitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DILINOLEOYL-3-PALMITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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